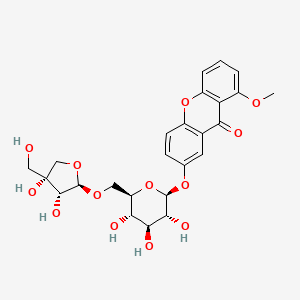
Wattersiixanthone A
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Wattersiixanthone A is a natural product found in Polygala wattersii with data available.
Applications De Recherche Scientifique
Discovery and Chemical Characterization
Wattersiixanthone A, along with another xanthone glycoside, was identified as a new compound isolated from the roots of Polygala wattersii. This discovery was part of a study that elucidated the chemical structures of these compounds based on chemical and spectroscopic evidence, highlighting the importance of natural sources in discovering novel chemical entities (Kobayashi, Miyase, Suzuki, Noguchi, & Chen, 2000).
Potential in Polymer Research and Applications
Thioxanthones, a category to which Wattersiixanthone A is related, have been extensively utilized in photochemical induction of polymerization processes. The adaptability of thioxanthones for bearing different functionalities and their application in various modes of photopolymerization, particularly in bi-molecular photoinitiation, make them a subject of interest in polymer chemistry. This research highlights the role of compounds like Wattersiixanthone A in advancing photopolymerization technology (Dadashi-Silab, Aydogan, & Yagcı, 2015).
Propriétés
Nom du produit |
Wattersiixanthone A |
|---|---|
Formule moléculaire |
C25H28O13 |
Poids moléculaire |
536.5 g/mol |
Nom IUPAC |
7-[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-1-methoxyxanthen-9-one |
InChI |
InChI=1S/C25H28O13/c1-33-14-3-2-4-15-17(14)18(27)12-7-11(5-6-13(12)37-15)36-23-21(30)20(29)19(28)16(38-23)8-34-24-22(31)25(32,9-26)10-35-24/h2-7,16,19-24,26,28-32H,8-10H2,1H3/t16-,19-,20+,21-,22+,23-,24-,25-/m1/s1 |
Clé InChI |
WKNUCCYIYBTPQS-AXEGIZQFSA-N |
SMILES isomérique |
COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@](CO5)(CO)O)O)O)O)O |
SMILES canonique |
COC1=CC=CC2=C1C(=O)C3=C(O2)C=CC(=C3)OC4C(C(C(C(O4)COC5C(C(CO5)(CO)O)O)O)O)O |
Synonymes |
wattersii-xanthone A wattersiixanthone A |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




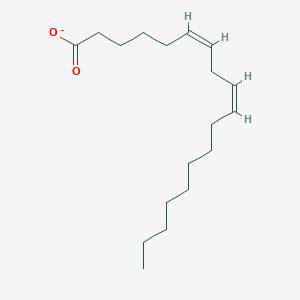
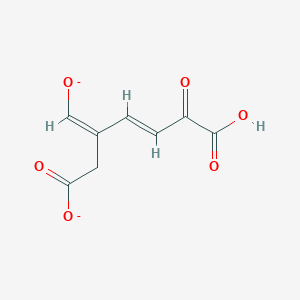
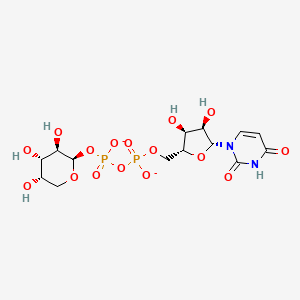
![5-hydroxy-2-(4-hydroxyphenyl)-7-[(2S,4R,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one](/img/structure/B1261798.png)
![(15R)-10,10-dimethyl-13-[(4-methylphenyl)methyl]-8,11,13-triazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(9),2,4,6-tetraene-12,14-dione](/img/structure/B1261799.png)
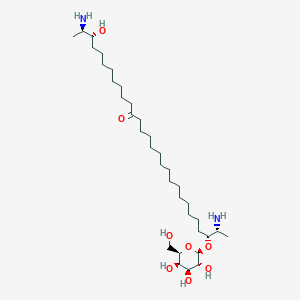
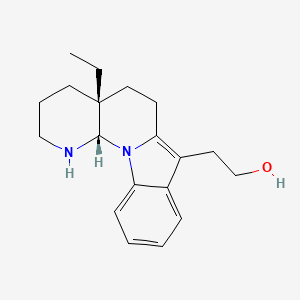
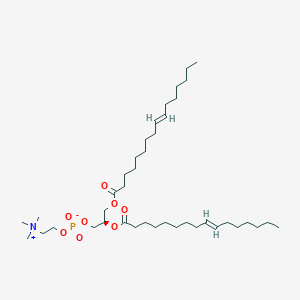
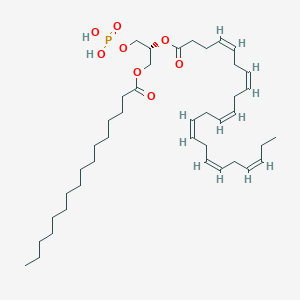
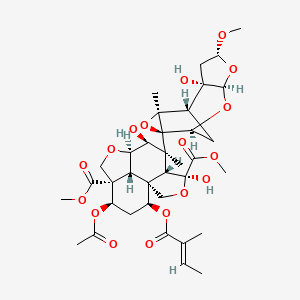
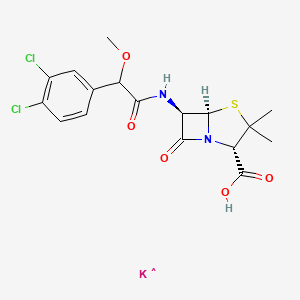
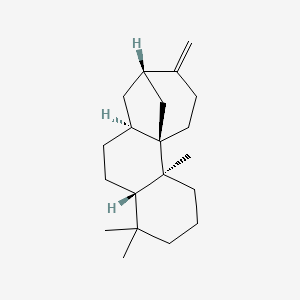
![2-(methyloxy)-N-[2-methyl-1-phenyl-2-(1-pyrrolidinyl)propyl]-4,6-bis(trifluoromethyl)benzamide](/img/structure/B1261811.png)